1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene
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Overview
Description
1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4ClF3 It is a derivative of benzene, characterized by the presence of a chloro group, an ethynyl group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
The synthesis of 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 1-chloro-4-iodo-2-(trifluoromethyl)benzene with acetylene in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer.
Chemical Reactions Analysis
1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form this compound using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene depends on its specific application:
Comparison with Similar Compounds
1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene can be compared with other similar compounds:
1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene: This compound has a similar structure but with different positions of the chloro and ethynyl groups.
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has two chloro groups instead of one, leading to different chemical properties and uses.
1-Ethynyl-2-(trifluoromethyl)benzene:
Properties
IUPAC Name |
1-chloro-4-ethynyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAATSLCOLDVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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